molecular formula C9H3Cl2N3 B1320695 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile CAS No. 305371-45-3

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Cat. No. B1320695
M. Wt: 224.04 g/mol
InChI Key: OKYQWZDOLIYAHN-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a compound that is structurally related to various naphthyridine derivatives which have been studied for their potential applications in medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the related compounds have been synthesized and analyzed for their structural features, optical properties, and biological activities. For instance, naphthyridine derivatives have been investigated for their inhibitory activity against EGFR kinase, which is a target for cancer therapy , and for their selectivity as Tpl2 kinase inhibitors, which are relevant in inflammatory diseases .

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves multi-step reactions, starting from various quinoline precursors. For example, the synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles involves the condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with N,N-dimethylformamide dimethyl acetal, followed by a reaction with primary amines to afford the naphthyridine derivatives through a tandem addition-elimination-cyclization reaction . These synthetic routes highlight the complexity and versatility of naphthyridine chemistry.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is often characterized using X-ray crystallography, IR, NMR, and electronic spectroscopy. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing that it crystallizes with two independent molecules in the asymmetric unit with almost identical geometric parameters . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Naphthyridine derivatives can participate in various chemical reactions, which are essential for their functionalization and application in different fields. The synthesis papers do not detail specific reactions for 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile, but related compounds have been used to create inhibitors for kinases by introducing different substituents at specific positions on the naphthyridine core . These modifications can significantly alter the biological activity and selectivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives, such as their optical properties, are investigated using UV-vis absorption and fluorescence spectroscopy. For example, the absorption and fluorescence maxima of a related compound were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . Additionally, a series of 4,8-substituted 1,5-naphthyridines demonstrated blue fluorescence and suitable electron affinities and ionization potentials for applications in organic semiconductor materials . These properties are indicative of the potential utility of naphthyridine derivatives in electronic and optoelectronic devices.

Scientific Research Applications

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a chemical compound with the molecular formula C8H4Cl2N2 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

  • Medicinal Chemistry : Naphthyridines have significant importance in the field of medicinal chemistry. Many of them exhibit a great variety of biological activities. They are synthesized through various strategies and react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

  • Anticancer Research : Specifically, 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities . The current research focuses on recent synthetic developments from the last decade and a thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines .

  • Synthesis and Reactivity : This review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years . These heterocycles present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . The published strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

  • Metal Complexes : When using bidentate ionic ligands, such as 4-hydroxy-1,5-naphthyridines, to construct Eu 3+ complexes, there are two typical synthetic strategies . One involves a ratio of 3:1 (ionic ligands versus Eu 3+ ions) plus one or more additional neutral ligands, or a ratio of 4:1 without any other neutral ligands .

Future Directions

The future directions for the study of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by naphthyridines, these compounds may have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

4,6-dichloro-1,7-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3/c10-8-1-6-7(4-14-8)13-3-5(2-12)9(6)11/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYQWZDOLIYAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595023
Record name 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

CAS RN

305371-45-3
Record name 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 650 mg of 6-chloro-4-hydroxy-[1.7]naphthyridine-3-carbonitrile under an inert atmosphere was added 20 mL of phosphorous oxychloride. After two hours at reflux, the excess phosphorous oxychloride was removed in vacuo and ice-water and chloroform were added. Solid potassium carbonate was then added carefully to a pH of about 8. The chloroform layer was washed with brine, dried with sodium sulfate, and stripped to give a crude product. This material was further purified by passing it through a plug of silica gel with 5% ethyl acetate/chloroform to give approximately 600 mg of 4,6-dichloro-[1.7]naphthyridine-3-carbonitrile as a yellowish solid, which was used in the following step.
Name
6-chloro-4-hydroxy-[1.7]naphthyridine-3-carbonitrile
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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